5-Methoxybenzofurazan 3-oxide
Description
Historical Trajectories and Evolution of Benzofurazan (B1196253) 3-Oxide Scaffold Research
A significant advancement in the synthetic application of benzofurazan oxides came with the development of what is known as the "Beirut Reaction." clockss.org This reaction, discovered in 1965, involves the reaction of benzofurazan oxide (BFO) with enamines to produce quinoxaline (B1680401) di-N-oxides in a single step. clockss.org This method proved to be highly efficient, eliminating cumbersome steps required in previous syntheses and enabling the preparation of compounds that were previously inaccessible. clockss.org The reaction's scope expanded over the following decade to include reactions with enolate anions, phenolate (B1203915) anions, and other related species, leading to a variety of heteroaromatic N-oxides such as phenazine (B1670421) di-N-oxides and substituted 1-hydroxybenzimidazole-3-oxides. clockss.orgacs.org
The evolution of research on this scaffold has also delved into its structural and reactive properties. For instance, the tautomerism of substituted benzofurazan oxides has been a subject of study, where interconversion between isomers can occur. clockss.orgacs.org Mechanistic studies have been crucial in understanding the reaction pathways, such as the acid-catalysed cyclisation of related precursors which can lead to different heterocyclic systems like benzimidazoles and benzotriazoles. rsc.org This continuous exploration has solidified the benzofurazan oxide scaffold as a versatile building block in synthetic chemistry. rsc.orgrsc.org
Strategic Importance of 5-Methoxybenzofurazan (B1295361) 3-Oxide within Heterocyclic N-Oxide Investigations
Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. nih.gov The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent heterocycle, sometimes leading to improved therapeutic potential. nih.gov The N-oxide group's high electron density makes it a strong hydrogen bond acceptor, allowing it to serve as a bioisosteric replacement for a carbonyl group, which can lead to enhanced inhibitory activities against biological targets. nih.gov
Within this context, 5-Methoxybenzofurazan 3-oxide holds strategic importance. sigmaaldrich.comchemicalbook.com As a derivative of the benzofuroxan (B160326) class, it is a key intermediate in the synthesis of more complex molecules. unav.edu The presence of the methoxy (B1213986) group at the 5-position is significant as this electron-donating group influences the electronic properties and reactivity of the benzofurazan ring system. ontosight.ai This substitution can impact the compound's biological activity and its utility as a synthetic precursor.
The benzofuroxan moiety itself is known for its ability to release nitric oxide (NO), a crucial biological signaling molecule. mdpi.com This property has made benzofuroxan derivatives, including those with a methoxy substituent, attractive candidates for drug development. Researchers have designed and synthesized novel heterocyclic compounds containing the benzofuroxan moiety to optimize antimycobacterial activity, highlighting the scaffold's value in developing new therapeutic agents. unav.edunih.gov The study of specific derivatives like this compound allows for a detailed exploration of structure-activity relationships, contributing to the rational design of new bioactive molecules.
Overview of Contemporary Academic Research Domains and Thematic Significance
Current research on this compound and related compounds spans several key scientific domains, underscoring its thematic significance.
Medicinal Chemistry: A primary focus of contemporary research is the exploration of the biological activities of benzofurazan derivatives. These compounds have been investigated for a range of potential therapeutic applications:
Antimicrobial and Antiviral Activity: The benzofurazan class has shown potential for inhibiting the growth of certain microorganisms. ontosight.ai Notably, benzofurazan derivatives have been identified as inhibitors of the influenza virus RNA polymerase complex, representing a promising avenue for the development of new anti-influenza agents. researchgate.net
Anticancer Properties: Studies have indicated that compounds from this class can inhibit the growth of cancer cells. ontosight.ai The general class of metal oxide nanoparticles is also being explored for cancer therapy, and heterocyclic compounds are central to the development of new anticancer drugs. mdpi.comnih.gov
Antitubercular Activity: Benzofuroxan derivatives have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. nih.gov One such derivative was found to be highly effective in a mouse model of tuberculosis infection, suggesting this chemical class is a promising source for new antitubercular drugs. nih.gov
Materials Science and Analytical Chemistry: Beyond medicinal applications, the benzofurazan structure is utilized in other scientific fields:
Fluorescent Probes: Due to their photoluminescent properties, benzofurazan derivatives are explored for use as fluorescence probes. ontosight.ai Reagents with a benzofurazan structure are frequently used for chemical derivatization in high-performance liquid chromatography (HPLC) to enhance the detection of target compounds. nih.gov
Synthesis of Novel Heterocycles: this compound serves as a precursor in the synthesis of other complex heterocyclic systems, such as benzofuro[2,3-b]quinoxalines. rsc.orgrsc.org
The research into this compound and its analogues continues to be an active area, driven by the versatile chemistry of the benzofurazan N-oxide scaffold and its potential to yield novel compounds with significant biological and material properties. researchgate.netresearchgate.net
Compound Data
Below is a summary of the key chemical compound discussed in this article.
| Property | Value | Source |
| Compound Name | This compound | sigmaaldrich.com |
| Synonyms | 5-methoxy-2,1,3-benzoxadiazole 1-oxide | ontosight.ai |
| CAS Number | 3524-06-9 | sigmaaldrich.comontosight.aicalpaclab.com |
| Molecular Formula | C₇H₆N₂O₃ | sigmaaldrich.com |
| Molecular Weight | 166.13 g/mol | sigmaaldrich.comscbt.com |
| Appearance | Yellow solid | orgsyn.org |
| Melting Point | 115-117 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-11-5-2-3-6-7(4-5)9(10)12-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWFKHHSXPIDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=[N+](ON=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338337 | |
| Record name | 5-Methoxybenzofurazan 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-06-9 | |
| Record name | 5-Methoxybenzofurazan 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxybenzofurazan 3-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Synthesis Innovations
De Novo Construction of the Benzofurazan (B1196253) 3-Oxide Core
The fundamental synthesis of the benzofurazan 3-oxide scaffold, also known as benzofuroxan (B160326), can be achieved through several reliable routes. aub.edu.lb These methods are adaptable for producing substituted derivatives, including the 5-methoxy variant.
The thermal decomposition of ortho-nitrophenyl azides represents a robust and frequently utilized method for the formation of the benzofurazan 3-oxide ring system. aub.edu.lborgsyn.org This reaction proceeds through an electrocyclic mechanism, where the azide (B81097) group cyclizes with the adjacent nitro group, eliminating a molecule of nitrogen gas to form the heterocyclic core. researchgate.net For the synthesis of 5-methoxybenzofurazan (B1295361) 3-oxide, the necessary precursor would be 2-azido-1-nitro-4-methoxybenzene or its isomer.
This method is often considered more reliable than oxidation routes, especially when the starting o-nitroaniline is unreactive or leads to undesired side products. aub.edu.lbsemanticscholar.org Recent advancements have shown that this pyrolysis can be expedited using microwave assistance, leading to good yields in significantly shorter reaction times. researchgate.netresearchgate.net The generality of this approach has been well-documented for creating a variety of substituted benzofuroxans. semanticscholar.org
A highly convenient and widely adopted method for preparing benzofurazan oxides is the oxidation of ortho-nitroanilines using an alkaline solution of sodium hypochlorite (B82951). aub.edu.lborgsyn.org This procedure, adapted from the work of Green and Rowe, provides an efficient pathway to the desired heterocyclic product. orgsyn.org In the context of 5-methoxybenzofurazan 3-oxide, the starting material would be an appropriately substituted o-nitroaniline, such as 4-methoxy-2-nitroaniline.
The reaction involves the oxidation of the aniline (B41778) group in the presence of the nitro group, which then facilitates the intramolecular cyclization to yield the benzofurazan 3-oxide ring. This method has been successfully applied to the synthesis of various substituted benzofurazan oxides and can achieve high yields, with some preparations of the parent benzofurazan oxide reporting yields as high as 96%. orgsyn.orgexlibrisgroup.comshd-pub.org.rs
Table 1: Primary de Novo Synthetic Routes for the Benzofurazan 3-Oxide Core
| Method | Precursor Type | Key Reagents/Conditions | Advantages | Citations |
| Pyrolysis | o-Nitrophenyl Azide | Heat or Microwave Irradiation | Reliable, avoids oxidation issues | orgsyn.org, aub.edu.lb, semanticscholar.org, researchgate.net |
| Oxidation | o-Nitroaniline | Sodium Hypochlorite (NaOCl), Base | Convenient, high yields | orgsyn.org, exlibrisgroup.com, aub.edu.lb, shd-pub.org.rs |
The synthesis of a specifically substituted benzofurazan 3-oxide like the 5-methoxy derivative hinges on strategic precursor design to direct the cyclization. The choice of starting material—be it the substituted o-nitrophenyl azide or the substituted o-nitroaniline—is the primary determinant of the final product's substitution pattern.
An interesting aspect of benzofurazan oxide chemistry is the structural tautomerism, often discussed in the context of the Boulton-Katritzky rearrangement. researchgate.net This phenomenon means that the same 5-substituted benzofurazan oxide can sometimes be obtained from two different isomeric precursors (e.g., from 4-substituted-2-nitroaniline and 5-substituted-2-nitroaniline). aub.edu.lb This potential for rearrangement must be considered during precursor design to ensure the unambiguous synthesis of the desired isomer. Therefore, directed strategies often rely on precursors where the substitution pattern strongly favors the formation of a single, stable product, or where the isomers are separable.
Functionalization and Derivatization Approaches for this compound
Once synthesized, the this compound molecule can serve as a scaffold for further chemical modification. These derivatizations can target either the aromatic ring or the methoxy (B1213986) substituent itself.
Introducing new functional groups onto the aromatic portion of this compound requires an understanding of regioselectivity. The existing methoxy group and the furoxan ring system itself exert directing effects on incoming electrophiles. The methoxy group is a well-known activating and ortho, para-directing group due to its electron-donating resonance effect. ontosight.ai Conversely, the benzofurazan oxide ring is generally considered to be electron-withdrawing.
In electrophilic aromatic substitution, the positions on the benzene (B151609) ring are activated by the methoxy group and deactivated by the heterocyclic ring. The outcome of such a reaction would depend on the balance of these electronic effects and the specific reaction conditions. In the analogous 2,1,3-benzothiadiazole (B189464) (BTD) system, a methoxy group at the 5-position directs electrophilic substitution, such as bromination, to the C4 position. diva-portal.org By analogy, it is plausible that electrophilic attack on this compound would preferentially occur at the C4 or C6 positions, guided by the powerful directing influence of the methoxy group. The precise outcome would be determined through experimental investigation.
The methoxy group at the 5-position is itself a site for potential chemical modification. A primary transformation is the cleavage of the methyl ether to yield the corresponding 5-hydroxybenzofurazan (B1418130) 3-oxide. This demethylation is a common strategy in medicinal chemistry to unmask a phenol, which can alter biological activity or provide a handle for further functionalization. Standard ether cleavage reagents, such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr), could potentially be employed for this purpose, provided the furoxan ring is stable under these conditions. The reverse reaction, the methylation of a 5-hydroxybenzofurazan, is also a viable synthetic route. ontosight.ai
Multicomponent Reactions and Diversity-Oriented Synthesis for Analogue Libraries
The quest for novel bioactive compounds has propelled the development of synthetic strategies that can rapidly generate a wide array of structurally diverse molecules. Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful tools in this endeavor, allowing for the construction of complex molecular architectures from simple starting materials in a single step. organic-chemistry.orgcam.ac.ukpreprints.org
Multicomponent Reactions (MCRs):
MCRs are convergent chemical reactions where three or more reactants combine in a one-pot fashion to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the reduction of waste compared to traditional multi-step syntheses. preprints.orgimist.ma While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate libraries of related benzofurazan derivatives. For instance, a three-component reaction involving 2-iodobenzamide, a terminal alkyne, and pyrrole (B145914) or indole (B1671886) derivatives, catalyzed by copper, has been used to synthesize benzo-fused γ-lactams. beilstein-journals.org This strategy could potentially be adapted to incorporate benzofurazan oxide precursors.
| MCR Type | Reactants | Product Type | Potential Application to Benzofurazan Analogues |
| Copper-catalyzed 3-component reaction | 2-iodobenzamide, terminal alkyne, pyrrole/indole | Benzo-fused γ-lactams | Synthesis of novel heterocyclic systems fused to the benzofurazan core. |
| Three-component reaction | Aryldiazonium salts, DABSO, alkyl bromides | Aryl alkyl thioethers | Introduction of diverse thioether functionalities to the benzofurazan scaffold. |
| Palladium-catalyzed 3-component reaction | Aryl iodides, NaN3, oxalic acid | N-formylanilines | Functionalization of amino-substituted benzofurazan precursors. |
This table illustrates the potential application of known multicomponent reactions to the synthesis of this compound analogues, based on general MCR principles.
Diversity-Oriented Synthesis (DOS):
DOS aims to create collections of structurally diverse small molecules that cover a large area of chemical space. cam.ac.uk This is achieved by employing synthetic pathways that can diverge to produce a variety of molecular skeletons from a common starting point. cam.ac.ukrsc.org For benzofurazan-based compounds, a DOS approach could start with a functionalized benzofurazan oxide core, such as this compound, and then introduce diversity through a series of branching reactions. cam.ac.uk For example, a DOS strategy was successfully employed for the efficient synthesis of benzofuro[2,3-b]pyridine (B12332454) derivatives, yielding multiple analogues in a single reaction setup. nih.gov This highlights the potential of DOS to rapidly generate libraries of benzofurazan oxide analogues for biological screening. nih.govbeilstein-journals.org
| DOS Strategy | Starting Material | Key Transformation | Resulting Diversity |
| Branching Pathway | Functionalized benzofurazan oxide | Multiple, divergent reaction pathways | Diverse heterocyclic scaffolds attached to the benzofurazan core. |
| Reagent-Based Diversification | Prefunctionalized benzofurazan scaffold | Application of a variety of reagents | A wide range of functional group appendages on a common benzofurazan skeleton. |
| Late-Stage Functionalization | Macrocyclic peptide containing a benzofurazan moiety | Cross-metathesis | Analogues with varied peripheral functionality. beilstein-journals.org |
This table outlines potential diversity-oriented synthesis strategies for creating libraries of this compound analogues.
Green Chemistry Principles and Sustainable Synthetic Protocols in Benzofurazan Chemistry
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.marroij.com In the context of benzofurazan chemistry, these principles are being increasingly applied to develop more sustainable synthetic methods.
A key area of focus is the use of environmentally benign solvents and catalysts. For instance, a simple and practical method for the synthesis of benzofurazan-N-oxides has been developed using cyclodextrin (B1172386) in an aqueous medium at room temperature. tandfonline.com This approach avoids the use of harmful organic solvents, and the cyclodextrin catalyst can be recovered and reused. tandfonline.com
Another green approach involves the use of electrochemistry. An efficient method for the N-oxidation of various nitrogen-containing heterocycles utilizes an electrochemically generated oxidizing agent, peroxodicarbonate (PODIC). acs.orgacs.org This method avoids the need to store and handle concentrated and potentially hazardous oxidizing agents. acs.orgacs.org
Furthermore, the development of catalytic systems that promote atom economy is a central tenet of green chemistry. rsc.org A sustainable method for synthesizing heteroaryl ethers from azine N-oxides has been reported, which uses an in-situ generated phosphonium (B103445) salt as a catalyst. rsc.orgrsc.org This reaction boasts high atom economy and utilizes an eco-friendly solvent. rsc.orgrsc.org While not directly applied to this compound, these examples demonstrate the growing trend towards sustainable practices in the synthesis of related N-oxide compounds.
| Green Chemistry Principle | Application in Benzofurazan/N-Oxide Synthesis | Specific Example | Reference |
| Use of Safer Solvents | Aqueous reaction medium | Synthesis of benzofurazan-N-oxides using cyclodextrin in water. | tandfonline.com |
| Catalysis | Recyclable catalyst | Use of β-cyclodextrin as a recoverable and reusable catalyst. | tandfonline.com |
| Designing Safer Chemicals | In-situ generation of reagents | Electrochemical generation of peroxodicarbonate (PODIC) for N-oxidation. | acs.orgacs.org |
| Atom Economy | High atom efficiency reactions | Phosphoramide-catalyzed synthesis of heteroaryl ethers from azine N-oxides. | rsc.orgrsc.org |
This table summarizes the application of green chemistry principles to the synthesis of benzofurazan oxides and related N-heterocycles.
Chemical Reactivity and Mechanistic Investigations of 5 Methoxybenzofurazan 3 Oxide
Electrophilic and Nucleophilic Reactions of the Benzofurazan (B1196253) 3-Oxide Moiety.clockss.orgresearchgate.net
The benzofurazan 3-oxide system is well-documented for its electrophilic nature, which is a consequence of the electron-withdrawing N-oxide group. This inherent electrophilicity makes it a target for a variety of nucleophiles. Conversely, the aromatic ring can participate in electrophilic substitution reactions, although the reactivity is modulated by the existing substituents.
Nucleophilic Addition Reactions and Ring Transformations.clockss.orgresearchgate.net
Benzofurazan oxides, including the 5-methoxy derivative, readily react with a range of nucleophiles. clockss.orgresearchgate.net These reactions often initiate complex sequences that can lead to the formation of new heterocyclic systems. The attack of the nucleophile can occur at several positions on the benzofurazan ring system.
One of the most significant reactions of benzofurazan oxides is their interaction with enamines, which leads to the synthesis of quinoxaline-di-N-oxides. clockss.orgaub.edu.lb This reaction, often termed the "Beirut Reaction," is a powerful method for constructing these biologically active molecules. clockss.org The reaction between a benzofurazan oxide and an enamine, such as 1-morpholino-1-cyclohexene, typically results in the formation of a tetrahydrophenazine-5,10-di-N-oxide. aub.edu.lb The methoxy (B1213986) group at the 5-position of the benzofurazan oxide influences the electronic properties of the ring and can affect the rate and outcome of such transformations.
Similarly, enolate anions derived from β-keto esters like ethyl acetoacetate (B1235776) react with benzofurazan oxide in the presence of a base to yield quinoxaline-di-N-oxides. clockss.orgacs.org The reaction of 5-methoxybenzofurazan (B1295361) 3-oxide with primary nitroalkanes can lead to the formation of 1-hydroxybenzimidazole (B8796915) 3-oxides, while secondary nitroalkanes can yield 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. rsc.org Furthermore, benzofurazan oxides can react with benzofuran-3(2H)-ones to produce 3-(o-hydroxyaryl)quinoxaline 1-oxides. rsc.org
The reaction of benzofurazan oxides with thiols is another well-studied area. nih.govnih.gov Aliphatic thiols can reduce benzofuroxan (B160326) to o-benzoquinone dioxime. nih.gov The mechanism is proposed to involve the formation of an adduct between the thiol and the benzofurazan oxide. nih.govnih.gov Depending on steric factors, this adduct can then react with another thiol molecule to form a disulfide or, in the case of thiol proteinases, with water to form a sulfenic acid. nih.gov
| Nucleophile | Product Type | Reference |
| Enamines | Quinoxaline-di-N-oxides | clockss.orgaub.edu.lb |
| Enolate Anions | Quinoxaline-di-N-oxides | clockss.orgacs.org |
| Primary Nitroalkanes | 1-Hydroxybenzimidazole 3-oxides | rsc.org |
| Secondary Nitroalkanes | 2,2-Dialkyl-2H-benzimidazole 1,3-dioxides | rsc.org |
| Thiols | o-Benzoquinone dioxime and Disulfides/Sulfenic acids | nih.govnih.gov |
| Benzofuran-3(2H)-ones | 3-(o-Hydroxyaryl)quinoxaline 1-oxides | rsc.org |
Kinetic and Thermodynamic Parameters Governing Reactivity.researchgate.netresearchgate.net
The rates of reaction are significantly influenced by the nature of the nucleophile and the substituents on the benzofurazan ring. For example, the reactions of 7-L-4-nitrobenzofurazans with secondary cyclic amines have been measured, and the second-order rate constants have been used to determine their electrophilicity parameters. researchgate.net The Brønsted-type plots for these reactions provide information about the transition state of the reaction. researchgate.net A high βnuc value, as seen in the reaction with anilines, can be indicative of a single electron transfer (SET) mechanism. researchgate.netresearchgate.net
Oxidative and Reductive Pathways of the N-Oxide Functionality
The N-oxide group in 5-methoxybenzofurazan 3-oxide is a key player in its redox chemistry. It can act as an oxygen donor in oxidation reactions and can be reduced to the corresponding benzofurazan.
Benzofurazan N-oxides can serve as mild oxidizing agents. nih.govnih.gov For instance, they can oxidize thiol groups in both small molecules and proteins. nih.gov In gold-catalyzed reactions, benzofurazan N-oxides have been shown to act as precursors for the generation of α-imino gold carbenes, rather than as simple oxygen transfer reagents. nih.gov
The reduction of benzofurazan N-oxides is a common transformation that leads to the formation of benzofurazans. cdnsciencepub.comrsc.org Various reducing agents can accomplish this, including alkaline hydroxylamine, trialkyl phosphites, and triphenylphosphine. cdnsciencepub.comrsc.org A notable method involves heating benzofurazan N-oxides with sodium azide (B81097) in a high-boiling solvent like ethylene (B1197577) glycol or dimethyl sulfoxide (B87167) (DMSO), which results in the formation of the corresponding benzofurazan with the evolution of nitrogen and nitrous oxide. rsc.org The reaction of 5-methoxybenzofurazan N-oxide with sodium azide at 140 °C yields 5-methoxybenzofurazan in 70% yield. rsc.org
Photochemical and Thermal Rearrangements of Benzofurazan 3-Oxides.rsc.org
Benzofurazan 3-oxides and related N-oxides can undergo intriguing rearrangements when subjected to heat or light. These reactions often involve skeletal reorganization and can lead to the formation of isomeric products.
Isomerization Mechanisms: Intermolecular vs. Intramolecular Rearrangements.rsc.org
The thermal rearrangement of substituted benzofuroxans is a well-documented phenomenon. A classic example is the Boulton-Katritzky rearrangement, which involves the isomerization of benzofuroxans. rsc.org For instance, 7-anilino-4-nitrobenzofuroxan rearranges upon heating to the sterically more hindered 5-anilino-4-nitrobenzofuroxan. rsc.org This particular rearrangement is explained by the stabilizing effect of hydrogen bonding in the product. rsc.org The equilibrium between such isomers can be influenced by the solvent, with protic solvents sometimes inhibiting the rearrangement. rsc.org These rearrangements are generally considered to be intramolecular processes.
Photochemical rearrangements of N-oxides, such as those of N-substituted 2-pyridones, often proceed via homolytic N-O bond fission. rsc.org While specific photochemical studies on this compound are not detailed in the provided search results, the general principles of N-oxide photochemistry suggest that irradiation could lead to rearrangements. For example, irradiation of 1-hydroxybenzimidazole 3-oxides, which can be synthesized from benzofurazan oxides, results in rearrangement to O-2-nitrophenylhydroxylamine derivatives. rsc.org
Ring-Chain Tautomerism and its Mechanistic Implications.rsc.orgresearchgate.net
Benzofurazan 1-oxides exist in equilibrium with their open-chain tautomers, the o-dinitrosobenzenes. acs.org This ring-chain tautomerism has been studied using theoretical methods like ab initio and density functional theory (DFT). researchgate.net These calculations help to understand the stability of the different tautomers and the energy barriers for their interconversion. researchgate.net For pyridofuroxans, which are analogous to benzofuroxans, DFT calculations suggest the involvement of three dinitroso intermediate conformers in the tautomeric equilibrium. researchgate.net The energy barrier for this tautomerization is generally high enough to prevent it from occurring at room temperature. researchgate.net
The equilibrium can be influenced by substituents on the aromatic ring. The presence of a methoxy group at the 5-position would be expected to influence the electron distribution in the ring and thus affect the position of the tautomeric equilibrium. The study of such equilibria is crucial for understanding the full reactivity profile of these compounds, as the open-chain tautomer can exhibit different chemical behavior compared to the cyclic form. For instance, the formation of cyclic tautomers in related systems like 3-hydroxy-3-phosphonoisobenzofuranone is facilitated by strong electron-withdrawing groups. rsc.org
Complexation and Coordination Chemistry Studies with Metal Centers
Information regarding the ability of this compound to act as a ligand towards metal centers is not available in the reviewed scientific literature. There are no published studies that describe the synthesis or isolation of coordination complexes involving this compound. Consequently, data on coordination modes, stability constants, spectroscopic changes upon complexation, or the crystal structures of any such metal complexes could not be found.
For context, the study of coordination chemistry involves the reaction of a Lewis base (the ligand) with a Lewis acid (the metal center) to form a coordination complex. The nature of the donor atoms within the ligand (e.g., nitrogen, oxygen, sulfur) and the electronic and steric properties of the ligand framework are crucial in determining the structure, stability, and reactivity of the resulting metal complex. While the this compound molecule contains potential oxygen and nitrogen donor atoms, research to explore their coordinating ability has not been reported.
Due to the absence of research in this specific area, no data tables or detailed findings can be presented.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic properties of 5-Methoxybenzofurazan (B1295361) 3-oxide. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. brsnc.in The combination of atomic orbitals from carbon, hydrogen, nitrogen, and oxygen atoms in 5-Methoxybenzofurazan 3-oxide results in a set of molecular orbitals, each with a distinct energy level. studylib.net These orbitals are classified as either bonding orbitals, which concentrate electron density between atoms and contribute to chemical bonds, or antibonding orbitals, which have nodes between nuclei and are higher in energy. libretexts.orglibretexts.org
The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the methoxy (B1213986) and N-oxide groups are expected to be regions of high electron density, while the aromatic ring protons would be areas of lower electron density.
Frontier Molecular Orbital (FMO) theory is a key application of MO theory that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the highest energy orbital containing electrons and tends to act as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to predict the most likely sites for nucleophilic or electrophilic attack. youtube.com
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |
Computational chemistry is crucial for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. scielo.org.mx This involves calculating the energy of the system as reactants are converted into products. The highest point on this reaction pathway is the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org
For a reaction involving this compound, quantum chemical calculations can identify the geometric structure and energy of the transition state(s). nih.gov This information allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. By analyzing the entire energy profile, researchers can distinguish between different possible reaction pathways and determine the most favorable mechanism. osti.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. researchgate.netresearchgate.net By simulating the molecule in a solvent like water, MD can reveal preferred conformations, the dynamics of the methoxy group rotation, and the formation of intermolecular interactions like hydrogen bonds. This is essential for understanding how the molecule behaves in a realistic biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) and Spectral Structure-Activity Relationship (S-SAR) Modeling
QSAR and S-SAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific spectral property. mdpi.com These models are built by analyzing a dataset of compounds with known activities and a set of calculated properties, known as molecular descriptors. nih.gov
The development of a QSAR model for a series of compounds related to this compound would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. While specific descriptors like MNA (Molecular Networking Analysis) and QNA (Quantitative Nanostructure-Activity) are highly specialized, the general approach involves using a range of descriptors to capture the structural features relevant to the activity being studied.
Once the descriptors are calculated, a statistical or machine learning method is used to build a model that correlates these descriptors with the observed activity. nih.gov The predictive power and robustness of the resulting model are then rigorously assessed through internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. mdpi.com
| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., MNA score) | Descriptor 3 (e.g., QNA value) | Observed Activity (e.g., IC50) |
|---|---|---|---|---|
| Compound A | 2.1 | 0.85 | 150.2 | 10.5 µM |
| Compound B | 2.5 | 0.72 | 165.8 | 8.2 µM |
| Compound C | 1.9 | 0.91 | 145.1 | 15.1 µM |
Computational Approaches to Pharmacophore Mapping (Excluding Clinical Outcomes)
Pharmacophore mapping is a powerful computational technique used in medicinal chemistry to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This method is instrumental in the design of new molecules with desired biological activities. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to structurally related benzoxadiazole and benzoxazole (B165842) derivatives, providing a framework for how such an analysis would be approached. esisresearch.orgfrontiersin.orgnih.gov
A computational pharmacophore mapping study for this compound would typically involve the following steps:
Conformational Analysis: The first step is to generate a diverse set of low-energy conformations of the this compound molecule. This is crucial as the bioactive conformation might not be the global minimum energy structure.
Feature Identification: Key chemical features are then identified. For this compound, these would likely include hydrogen bond acceptors (the oxygen atoms of the methoxy and N-oxide groups), aromatic regions (the benzene (B151609) ring), and hydrophobic features.
Model Generation: Using a set of known active molecules (if available) or based on the binding site of a target protein, a pharmacophore model is generated. This model consists of a 3D arrangement of the identified features with specific distance constraints.
Model Validation: The generated model is then validated to ensure it can distinguish between active and inactive molecules.
Studies on related benzoxazole derivatives have successfully employed pharmacophore modeling to identify key features for their biological activities. esisresearch.orgnih.gov For instance, such models have highlighted the importance of hydrogen bond donors/acceptors and aromatic rings in the molecular recognition process. These findings suggest that a similar approach for this compound would likely underscore the significance of its oxygen-containing functional groups and the benzofuroxan (B160326) core in potential molecular interactions.
Thermochemical Investigations: Dissociation Enthalpies of the N-O Bonds
The thermochemical properties of this compound, particularly the strength of its N-O bonds, are crucial for understanding its stability and reactivity. The dissociation enthalpy of a bond represents the energy required to break that bond homolytically.
The N-O bond dissociation enthalpy is a significant indicator of the molecule's potential to act as a nitric oxide (NO) donor, a property of interest for various pharmacological applications. A lower bond dissociation enthalpy would suggest a greater lability of the N-O bond and a higher propensity for NO release.
The standard enthalpy of sublimation for this compound has also been reported, which is essential for converting experimentally determined condensed-phase thermochemical data to the gas phase for theoretical comparisons.
| Compound | Thermochemical Parameter | Reported Finding | Reference |
|---|---|---|---|
| This compound | N-O Bond Dissociation Enthalpy | Experimentally determined from enthalpy of combustion. | Acree et al. (1996) authenticus.ptswan.ac.ukresearchgate.net |
| This compound | Enthalpy of Sublimation (ΔHsub) | Value reported in the NIST Chemistry WebBook. | NIST Standard Reference Database |
Theoretical calculations, such as those employing Density Functional Theory (DFT), can also be used to compute bond dissociation enthalpies. These computational methods provide a valuable complement to experimental data and can be used to predict the properties of related compounds.
Advanced Spectroscopic and Structural Elucidation Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereoisomer Assignment
A typical analytical approach would include:
¹H NMR: To identify the chemical environment of the hydrogen atoms. For 5-Methoxybenzofurazan (B1295361) 3-oxide, this would involve characterizing the signals from the aromatic protons and the methoxy (B1213986) group protons.
¹³C NMR: To detect all unique carbon atoms in the molecule, including those in the benzofurazan (B1196253) ring system and the methoxy group.
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular framework.
In the absence of chiral centers in 5-Methoxybenzofurazan 3-oxide, the assignment of stereoisomers is not applicable. However, these NMR techniques would be vital to distinguish it from any potential structural isomers.
Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition. ijpras.comnih.gov
For this compound, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. By analyzing the masses of the resulting fragment ions, a fragmentation pathway can be proposed. This pathway provides valuable information about the molecule's structure and the relative stability of its different parts. While a specific fragmentation pathway for this compound is not detailed in the available search results, general fragmentation behaviors of related aromatic and heterocyclic compounds often involve characteristic losses of small neutral molecules (e.g., CO, NO, CH₂O). mdpi.comscispace.comresearchgate.net
Furthermore, mass spectrometry is a key technique in metabolite identification. ijpras.comnih.gov If this compound were subjected to metabolic processes, HRMS could be used to detect and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation). nih.govresearchgate.net
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Metabolite Screening
| Metabolic Transformation | Mass Shift (Da) | Hypothetical Metabolite Formula | Hypothetical Exact Mass (m/z) |
|---|---|---|---|
| Parent Compound | +0 | C₇H₆N₂O₃ | 166.0378 |
| Hydroxylation | +15.9949 | C₇H₆N₂O₄ | 182.0327 |
X-Ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern is then used to construct an electron density map from which the atomic positions can be determined. There are currently no publicly available crystal structures for this compound in the searched literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. cardiff.ac.ukmjcce.org.mknih.gov These techniques are complementary and probe the vibrational modes of a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching within the aromatic and heterocyclic rings, N-O stretching of the furazan (B8792606) N-oxide, and C-O stretching of the methoxy ether group.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are often weak or absent in the IR spectrum.
Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. researchgate.net Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions or by comparing experimental spectra to those calculated for different possible conformers. researchgate.netresearchgate.net
Table 2: Expected Vibrational Modes and Approximate Frequencies for this compound
| Functional Group/Vibration | Typical IR/Raman Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methoxy C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Furazan N-O Stretch | 1400 - 1200 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. rsc.orgresearchgate.netnih.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.
The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral substituent, these techniques would be indispensable for its stereochemical characterization. The sign and magnitude of the Cotton effects in the CD and ORD spectra could be used to determine the absolute configuration of the chiral center(s), often with the aid of computational predictions. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Interactions of 5 Methoxybenzofurazan 3 Oxide and Analogues in Vitro Focus
Molecular Target Identification and Validation in Biochemical Systems
The in vitro investigation into the molecular targets of 5-Methoxybenzofurazan (B1295361) 3-oxide and its analogues, primarily furoxans, has revealed a complex interplay of nitric oxide (NO)-dependent and independent mechanisms. A significant body of research has focused on their role as NO donors, which subsequently activates soluble guanylyl cyclase (sGC), a key enzyme in various physiological processes. nih.govsemanticscholar.org This activation is a well-established mechanism for the vasodilatory effects observed with many furoxan derivatives. nih.govsemanticscholar.org
However, studies have also indicated that the biological activities of these compounds are not solely attributable to NO release. For instance, proteomics studies on vascular smooth muscle cell proliferation have shown that furoxans can exert inhibitory effects through NO-independent pathways. nih.gov This suggests the existence of other molecular targets. The electrophilic nature of the furoxan ring system makes it reactive towards nucleophiles, particularly thiols. nih.gov This reactivity suggests that proteins with accessible cysteine residues could be direct molecular targets.
Further research has pointed towards the modulation of various enzymes and signaling proteins. For example, some furoxan derivatives have been shown to influence the activity of enzymes involved in cellular proliferation and inflammation. nih.gov The identification and validation of these non-NO-related targets are crucial for a comprehensive understanding of the pharmacological profile of 5-Methoxybenzofurazan 3-oxide and its analogues.
Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)
The in vitro effects of this compound and related furoxans on enzyme activity are multifaceted, with the most prominent being the activation of soluble guanylyl cyclase (sGC). nih.govsemanticscholar.org This activation is a direct consequence of their ability to release nitric oxide (NO), which then binds to the heme group of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). nih.gov The potency of sGC activation can be modulated by the substituents on the furoxan ring. semanticscholar.org
Beyond sGC, investigations have explored the inhibitory potential of these compounds against other enzymes. For instance, certain synthesized compounds have demonstrated tyrosinase inhibitory activity. nih.gov In the context of inflammation, while some vanilloids have been shown to inhibit cyclooxygenase (COX) enzymes, capsaicin, a related compound, did not alter the enzyme activities of COX-1 and COX-2 in in vitro assays at concentrations up to 10 μM. nih.gov
The inhibition of nitric oxide synthase (NOS) has also been a subject of study. Various natural products have been shown to inhibit NOS in vitro. nih.gov The induction of NOS-2, an inducible isoform, can be blocked by inhibitors of the NFκB pathway and p38 mitogen-activated protein kinase, highlighting potential upstream targets for inhibition. nih.gov Furthermore, excessive nitric oxide can inhibit enzymes involved in DNA repair, such as alkyltransferase and DNA ligase. mdpi.com
The following table summarizes the in vitro enzyme modulation by related compounds:
| Compound/Class | Enzyme | Effect | Mechanism |
| Furoxans | Soluble Guanylyl Cyclase (sGC) | Activation | NO-dependent |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Tyrosinase | Inhibition | Direct binding to catalytic site |
| Capsaicin | COX-1, COX-2 | No effect | - |
| Propolis, Pollen, Aronia | Nitric Oxide Synthase (NOS) | Inhibition | - |
Receptor Binding and Ligand-Receptor Interaction Profiling (In Vitro)
In vitro studies on the direct interaction of this compound and its analogues with specific receptors are still emerging. However, research on related furoxan systems provides insights into potential receptor modulation. One study investigated the role of the furoxan nitric oxide donor, PRG150, in modulating μ-opioid (MOP) receptor function in vitro. nih.gov The findings indicated that the cellular effects of PRG150 on forskolin-stimulated cAMP responses were dependent on the MOP receptor. nih.gov Interestingly, PRG150 did not bind to the classical naloxone-sensitive site of the MOP receptor, suggesting an allosteric or indirect mode of modulation. nih.gov
The study further revealed that the inhibitory effects of PRG150 were dependent on pertussis toxin (PTX)-sensitive Gi/o proteins, membrane lipid rafts, and src kinase. nih.gov This points to a complex signaling cascade initiated by the furoxan derivative that ultimately modulates MOP receptor function.
While direct receptor binding assays for this compound are not extensively reported in the available literature, the findings with PRG150 suggest that furoxan-based compounds can influence receptor signaling pathways, even without direct competitive binding to the primary ligand binding site. Further research is needed to profile the broader receptor binding landscape of this compound and its analogues to identify potential direct and allosteric receptor interactions.
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)
In vitro studies have demonstrated that this compound and its analogues can modulate various cellular pathways and signal transduction cascades. A primary mechanism involves the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. nih.gov The release of NO from furoxans leads to the activation of sGC, increased cGMP levels, and subsequent downstream signaling events that can influence processes like vasodilation and neuronal function. nih.govnih.gov
Beyond the canonical NO/cGMP pathway, these compounds can influence other signaling networks. For instance, the induction of nitric oxide synthase-2 (NOS-2) involves distinct signal transduction pathways in response to different stimuli. nih.gov Cytokine-induced NOS-2 expression is dependent on both the NFκB and p38 mitogen-activated protein kinase pathways, whereas pressure-induced expression is mediated through the NFκB and epidermal growth factor receptor tyrosine kinase pathways. nih.gov This highlights the complexity of cellular responses to stimuli that modulate NO production.
Furthermore, NO itself can modulate various signaling pathways. It can influence the expression of the tumor suppressor protein p53, which in turn can upregulate pro-apoptotic proteins. mdpi.com In the context of immune responses, NO plays a role in modulating the function of dendritic cells and T cells. biomolther.org The activation of inducible NOS (iNOS) in immune cells leads to high levels of NO, which has antimicrobial effects. biomolther.org
The following table outlines key signaling pathways modulated by related compounds in vitro:
| Modulator | Pathway | Key Components | Cellular Outcome |
| Furoxans | NO/sGC/cGMP | NO, sGC, cGMP | Vasodilation, Neuronal protection |
| Cytokines | NFκB, p38 MAPK | NFκB, p38 | NOS-2 Induction |
| Elevated Pressure | NFκB, EGFR Tyrosine Kinase | NFκB, EGFR | NOS-2 Induction |
| Nitric Oxide | p53 Pathway | p53, Bax, Fas | Apoptosis |
Structure-Activity Relationships (SAR) for Biological Mechanisms and Potency (In Vitro)
In vitro structure-activity relationship (SAR) studies of this compound and its analogues have been crucial in understanding how chemical modifications influence their biological activity. A key determinant of the potency of furoxan derivatives as nitric oxide (NO) donors and vasodilators is the nature of the substituent at the 3-position of the furoxan ring. nih.govsemanticscholar.org Electron-withdrawing groups, such as nitro (NO2), cyano (CN), and phenylsulfonyl (SO2C6H5), at this position generally lead to more potent activation of soluble guanylyl cyclase (sGC) and consequently, stronger antiplatelet and vasodilatory effects. semanticscholar.org This is consistent with the hypothesis that the thiol-induced release of NO from furoxans is initiated by a nucleophilic attack of a thiolate anion on the ring. semanticscholar.org
The position of substituents also plays a critical role. For example, in a series of methyl-arylsulfonylfuroxans, the specific arrangement of substituents significantly impacted their in vitro antiaggregatory and vasodilating activities. researchgate.net Furthermore, the tautomeric form of the furoxan can influence its NO-releasing capacity. For instance, oxadiazole-2N-oxides have been shown to yield considerably more nitrite (an indicator of NO release) compared to their tautomeric forms. nih.gov
The reactivity of furoxans towards thiols, a key step in their bioactivation, is also highly dependent on their structure. nih.gov This differential reactivity leads to variations in the kinetics and extent of NO release. nih.gov For example, a comparison between two differently substituted furoxans showed significant differences in their reactivity with N-acetyl-L-cysteine and the amount of NO released. nih.gov These SAR studies are instrumental in the design of new furoxan derivatives with tailored biological activities.
Role as a Thiol-Specific Reactivity Probe in Protein Chemistry
The inherent electrophilicity of the furoxan ring system in this compound and its analogues makes them reactive towards nucleophiles, with a particular specificity for thiol groups. nih.gov This reactivity has led to their consideration and use as thiol-specific reactivity probes in protein chemistry. The reaction between a furoxan and a thiol-containing molecule, such as a cysteine residue in a protein, can lead to the opening of the furoxan ring and the formation of a covalent adduct. nih.gov
This thiol-reactivity is the basis for their bioactivation to release nitric oxide (NO), a process that is often dependent on the presence of endogenous thiols like glutathione. nih.gov The reaction with thiols is not merely a trigger for NO release but also represents a direct modification of the thiol-containing molecule. This property can be harnessed to label and identify thiol-containing proteins and to study the role of specific cysteine residues in protein function.
A variety of other chemical entities are well-established as thiol-reactive probes, including maleimides, iodoacetamides, and benzoxadiazole derivatives. thermofisher.comthermofisher.com These probes react with thiols to form stable thioether bonds and are often appended with fluorescent or chromophoric groups to enable detection. thermofisher.com The reaction of furoxans with thiols, while central to their biological activity, also positions them as a class of compounds with potential utility as probes for studying the "thiome" – the complement of thiol-containing proteins in a biological system.
Nitric Oxide Donor Properties of Related Furoxan Systems and Mechanistic Parallels
Furoxans, the class of compounds to which this compound belongs, are well-recognized as nitric oxide (NO) donors. semanticscholar.orgresearchgate.net Their ability to release NO is a cornerstone of their biological activity, particularly their vasodilatory and antiplatelet effects. nih.govsemanticscholar.org The release of NO from the furoxan ring system is typically initiated by a reaction with thiols, such as glutathione or cysteine residues in proteins. nih.govnih.gov This thiol-dependent bioactivation involves a nucleophilic attack on the furoxan ring, leading to ring-opening and the subsequent liberation of NO. semanticscholar.org
The mechanism of NO release can be complex and is not always fully elucidated. nih.gov One proposed mechanism involves the formation of a keto-oxime intermediate following the initial thiol attack, with the concomitant loss of a nitrogen oxide species. nih.gov The rate and extent of NO release can be modulated by the substituents on the furoxan ring, allowing for the fine-tuning of their pharmacological properties. semanticscholar.org
Interestingly, some furoxans have been observed to release NO spontaneously at physiological pH, without the requirement for thiols, although the mechanisms for this are still under investigation. semanticscholar.org The NO released from furoxans can then activate soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and downstream signaling events. nih.gov This mechanistic pathway is a key parallel between this compound and other NO-donating drugs.
Emerging Applications and Role in Chemical Sciences
5-Methoxybenzofurazan (B1295361) 3-Oxide as a Versatile Synthetic Building Block for Complex Heterocycles
5-Methoxybenzofurazan 3-oxide and related benzofuroxans serve as powerful synthons for the construction of various nitrogen-containing heterocyclic systems, most notably quinoxaline (B1680401) 1,4-dioxides. The underlying reactivity stems from the electrophilic nature of the benzofuroxan (B160326) ring system, which can be viewed as a masked o-dinitrosobenzene equivalent. This allows it to react with a wide range of nucleophilic partners.
The most significant application in this context is the Beirut reaction, which involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-ketoester, 1,3-diketone, or enamine, to yield quinoxaline 1,4-dioxides. nih.govkoreascience.kracs.orgrsc.org This reaction is a cornerstone for synthesizing this class of heterocycles, which are themselves valuable scaffolds in medicinal chemistry due to their antibacterial and antitumor activities. researchgate.net
The reaction proceeds via nucleophilic attack of an enol or enamine on the benzofuroxan ring, leading to ring-opening and subsequent cyclization to form the quinoxaline 1,4-dioxide core. nih.gov The methoxy (B1213986) group at the 5-position of the starting material ultimately resides at the 6-position of the resulting quinoxaline derivative. The versatility of this reaction allows for the synthesis of a diverse library of quinoxaline derivatives by simply varying the active methylene compound. koreascience.krnih.gov
| Benzofuroxan Derivative | Reactant | Product Class | Reaction Type |
|---|---|---|---|
| Benzofuroxan | Enamines | Quinoxaline 1,4-dioxides | Beirut Reaction nih.govrsc.org |
| Benzofuroxan | β-Keto Esters (e.g., Ethyl acetoacetate) | Quinoxaline 1,4-dioxides | Beirut Reaction koreascience.kr |
| Benzofuroxan | 1,3-Diketones (e.g., Acetylacetone) | Quinoxaline 1,4-dioxides | Beirut Reaction nih.gov |
| Benzofuroxan Derivatives | Enolate Anions | Quinoxaline 1,4-dioxides | Nucleophilic Addition/Cyclization acs.org |
| Benzofuroxan Derivatives | Sodium Azide (B81097) | Benzofurazans | Deoxygenation rsc.org |
Beyond quinoxalines, benzofurazan (B1196253) oxides can undergo rearrangements and reactions with other nucleophiles to form different heterocyclic systems, such as 2-aminoindazoles, demonstrating their broad utility as synthetic precursors. acs.org
Development of Fluorescent Probes and Bioimaging Agents Utilizing Photoluminescent Properties
The benzofurazan skeleton is a core component of several important fluorophores, most notably the nitrobenzofurazan (NBD) family. magtech.com.cnresearchgate.net While this compound itself is not strongly fluorescent, it serves as a precursor to highly luminescent molecules. The principle relies on the conversion of a non-fluorescent or weakly fluorescent reagent (a "profluorophore") into a highly fluorescent product upon reaction with a specific analyte. mdpi.com
This strategy is widely employed using reagents like 4-fluoro-7-nitrobenzofurazan (NBD-F). NBD-F is virtually non-fluorescent but reacts readily with primary and secondary amines or thiols—functional groups abundant in biological molecules like amino acids and proteins—via a nucleophilic aromatic substitution reaction. researchgate.netmdpi.com This reaction yields intensely fluorescent NBD-adducts that can be easily detected and quantified, making them invaluable for labeling and bioimaging applications. nih.govresearchgate.netmdpi.com
The photoluminescent properties of the resulting benzofurazan derivatives are highly sensitive to the electronic nature of substituents on the aromatic ring, particularly at the 4- and 7-positions. rsc.org The fluorescence characteristics can be systematically tuned by modifying these substituents. Generally, compounds with an electron-donating group at one position and an electron-withdrawing group at the other exhibit strong fluorescence due to an efficient intramolecular charge transfer (ICT) process in the excited state. This tunability allows for the rational design of probes for specific applications. rsc.org The study of various substituted benzofurazans has shown that their fluorescence properties can be empirically predicted using parameters like the Hammett substituent constant (σp), aiding in the development of new fluorogenic reagents. rsc.org
| Position 4 Substituent | Position 7 Substituent | Relative Fluorescence Intensity | Emission Wavelength Range |
|---|---|---|---|
| Electron Donating (e.g., -NH₂) | Electron Withdrawing (e.g., -SO₂Cl) | High | Green-Yellow |
| Halogen (e.g., -F, -Cl) | Electron Withdrawing (e.g., -NO₂) | Low (Reagent), High (after reaction with amines/thiols) researchgate.netmdpi.com | Green-Yellow (Product) |
| Electron Donating (e.g., -OR) | Electron Withdrawing (e.g., -CN) | High | Variable |
| -H | -NO₂ | Moderate | Variable |
Application as Mechanistic Probes in Biochemical and Organic Reaction Studies
Benzofurazan oxides are excellent substrates for studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.orgnih.gov SNAr reactions are traditionally thought to proceed via a two-step mechanism involving a stable anionic intermediate known as a Meisenheimer complex. nih.gov The highly electron-deficient ring of benzofurazan oxides readily undergoes attack by nucleophiles, allowing for detailed kinetic and thermodynamic investigation of these reaction pathways. mdpi.comfraunhofer.denih.gov
A key feature of substituted benzofurazan oxides is the potential for nucleophilic attack at multiple sites, providing a platform to study regioselectivity and the factors that govern it. For instance, studies on related 1,2,3-triazine 1-oxides have shown that the N-oxide functionality can completely reverse the site of nucleophilic attack compared to the parent heterocycle. nih.gov In these systems, nucleophiles like thiophenoxide attack the C-6 position of the parent triazine but the C-4 position of the triazine 1-oxide. nih.gov This directing effect of the N-oxide group makes these compounds sophisticated probes for dissecting the electronic and steric influences that control reaction pathways. Such studies are crucial for developing predictive models of SNAr reactivity, which is a cornerstone of pharmaceutical synthesis. rsc.org
| Substrate Class | Nucleophile | Site of Attack | Mechanistic Insight |
|---|---|---|---|
| 1,2,3-Triazine | Thiophenoxide | C-6 | Baseline reactivity of the core heterocycle nih.gov |
| 1,2,3-Triazine 1-Oxide | Thiophenoxide | C-4 | Demonstrates directing effect of the N-oxide group nih.gov |
| 1,2,3-Triazine 1-Oxide | Methyl 3-oxopentanoate | C-6 | Shows that site selectivity is also nucleophile-dependent nih.gov |
Integration into Novel Catalytic Systems or Reagent Design
While direct application of this compound within a catalytic cycle is not widely documented, its role in reagent design is significant. Benzofuroxans function as effective oxygen-transfer reagents. In the Beirut reaction for synthesizing quinoxaline 1,4-dioxides, the two oxygen atoms of the N-oxide functionalities are transferred from the furoxan ring to the newly formed quinoxaline ring. nih.gov This classifies the benzofuroxan as a key reagent that delivers a specific functionality—the N,N'-dioxide moiety—to the product scaffold.
This oxygen-transfer capability is fundamental to its utility. Benzofuroxan can be considered a stable, solid synthon for o-dinitrosobenzene, a reactive species that is otherwise difficult to handle. This "reagent-by-design" approach allows for the controlled and predictable construction of complex N-oxide containing heterocycles. Furthermore, related benzofuran structures are being explored in the design of novel reagents for dearomatization reactions and as potential electrocatalysts, indicating a broader interest in the reactivity of this structural class. nih.govnih.gov The ability of benzofurazan oxides to undergo rearrangements to form other heterocyclic systems, such as indazoles, further underscores their value as versatile reagents in synthetic organic chemistry. acs.org
Compound Names
| Compound Name |
|---|
| This compound (5-methoxybenzofuroxan) |
| Quinoxaline 1,4-dioxide |
| Ethyl acetoacetate (B1235776) |
| Acetylacetone |
| Benzofurazan |
| 2-Aminoindazole |
| Nitrobenzofurazan (NBD) |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| 1,2,3-Triazine 1-oxide |
| Thiophenoxide |
| Methyl 3-oxopentanoate |
Future Research Perspectives and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the de novo design of molecules with optimized properties. nih.govfrontiersin.orgnih.gov These computational approaches can navigate the vast chemical space to identify novel structures with high predicted activity and desirable pharmacokinetic profiles, significantly accelerating the drug development pipeline. frontiersin.orgnih.gov
In the context of 5-Methoxybenzofurazan (B1295361) 3-oxide, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), could be trained on existing libraries of benzofurazan (B1196253) derivatives and their associated biological data. nih.govfrontiersin.org This would enable the generation of novel molecular structures that retain the core benzofurazan scaffold but possess diverse substitutions predicted to enhance target affinity and selectivity. youtube.com Furthermore, reinforcement learning algorithms could be employed to fine-tune the generative process, guiding it towards molecules with a multi-objective optimization of properties like potency, solubility, and metabolic stability. cmu.edu
Predictive ML models, on the other hand, can be developed to forecast the bioactivity of newly designed benzofurazan derivatives, thereby prioritizing the most promising candidates for synthesis and experimental validation. nih.gov These models can be trained on a wide range of molecular descriptors calculated from the structures of known benzofurazan compounds.
Table 1: Key AI and Machine Learning Approaches for Benzofurazan Drug Design
| AI/ML Technique | Application in Benzofurazan Research | Potential Outcome |
| Recurrent Neural Networks (RNNs) | Generation of novel benzofurazan-based molecular structures. frontiersin.org | Discovery of new chemical entities with unique substitution patterns. |
| Generative Adversarial Networks (GANs) | Creation of diverse libraries of virtual benzofurazan derivatives. | Expansion of the chemical space around the benzofurazan scaffold. |
| Reinforcement Learning | Optimization of molecular properties of generated benzofurazans. cmu.edu | Design of compounds with improved efficacy and drug-like properties. |
| Predictive Modeling | Forecasting the biological activity of novel benzofurazan analogs. nih.gov | Prioritization of synthetic targets and reduction of experimental costs. |
Biocatalytic Transformations and Enzymatic Synthesis of Benzofurazan Derivatives
While traditional chemical synthesis routes for benzofurazan derivatives are well-established, the exploration of biocatalytic and enzymatic methods presents an exciting frontier. nih.gov Biocatalysis offers several advantages over conventional chemistry, including milder reaction conditions, higher selectivity, and a reduced environmental footprint.
Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of 5-Methoxybenzofurazan 3-oxide and its analogs. For instance, oxidoreductases could be explored for the selective oxidation of precursor molecules, while transferases could be utilized for the regioselective introduction of functional groups. The application of enzymes could lead to more efficient and sustainable synthetic routes, potentially providing access to novel derivatives that are challenging to obtain through traditional methods.
Moreover, the enzymatic derivatization of the benzofurazan core could be a powerful tool for generating libraries of compounds for biological screening. This approach could facilitate the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved pharmacological profiles.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The benzofurazan ring system is known for its unique electronic properties, which can be exploited to achieve novel chemical transformations. mdpi.com Future research should aim to uncover unprecedented reactivity patterns of this compound, moving beyond its established chemical behavior.
For example, the investigation of its participation in pericyclic reactions, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions could lead to the development of innovative synthetic methodologies. mdpi.com The exploration of C-H activation strategies on the benzofurazan core could also provide direct and atom-economical routes to functionalized derivatives. Understanding and harnessing these novel reactivity patterns will not only expand the synthetic chemist's toolbox but also open doors to the creation of structurally complex and diverse benzofurazan-based molecules.
Design of Multifunctional Benzofurazan Hybrid Molecules for Advanced Applications
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design to address complex diseases and overcome drug resistance. nih.govmdpi.com Benzofurazan derivatives have been successfully incorporated into hybrid molecules with a wide range of biological activities, including antifungal and anticancer properties. mdpi.comnih.gov
Future research in this area should focus on the rational design of multifunctional hybrid molecules incorporating the this compound moiety. dtic.mil For instance, it could be conjugated with other bioactive scaffolds, such as triazoles or benzimidazoles, to create dual-acting agents with synergistic or complementary modes of action. mdpi.comnih.gov The resulting hybrid molecules could exhibit improved efficacy, a broader spectrum of activity, and a reduced likelihood of developing resistance. nih.gov
Furthermore, the fluorescent properties of some benzofurazan derivatives could be harnessed in the design of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. mdpi.comarkat-usa.org These hybrid compounds could be used for both treating a disease and monitoring its progression through bioimaging techniques.
Table 2: Examples of Benzofuran and Benzofurazan Hybrid Molecules and Their Activities
| Hybrid Scaffold | Target/Activity | Reference |
| Benzofuran-Triazole | Antifungal | mdpi.com |
| Benzofurazan-Mesoporous Silica | Antitumor | nih.govmdpi.com |
| Fluconazole-Mebendazole (Triazole-Benzimidazole) | Antifungal | nih.gov |
Expanding the Scope of Mechanistic Biological Investigations in Complex Systems (In Vitro)
While the biological activities of many benzofurazan derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.gov Future in vitro studies should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound and its analogs.
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment for mechanistic studies compared to traditional 2D cell cultures. mdpi.com These complex systems can be used to investigate the effects of benzofurazan derivatives on cell-cell interactions, tissue architecture, and other complex biological processes.
Techniques such as chemical proteomics and transcriptomics can be employed to identify the protein targets and downstream signaling pathways affected by these compounds. researchgate.net Elucidating the mechanism of action is crucial for the rational design of next-generation benzofurazan derivatives with improved potency and reduced off-target effects. A thorough understanding of their biological interactions will be instrumental in translating the promising in vitro activity of these compounds into tangible clinical applications. nih.gov
Q & A
Q. What computational tools aid in predicting substituent effects on benzofurazan 3-oxide reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
